Efinaconazole is a synthetic triazole antifungal agent [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It acts by inhibiting the enzyme sterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway of fungi [, , , ]. Efinaconazole exhibits broad-spectrum antifungal activity against various dermatophytes, non-dermatophyte molds, and yeasts [, , , , , , , , ]. In scientific research, efinaconazole serves as a valuable tool to investigate fungal pathogenesis, mechanisms of antifungal resistance, and the development of novel antifungal therapies.
Efinaconazole is synthesized from various chemical precursors, primarily involving triazole derivatives. It belongs to the class of azole antifungals, which function by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This inhibition disrupts membrane integrity and leads to cell death, making it an effective treatment option for superficial fungal infections.
Efinaconazole can be synthesized through several methods, with one notable approach involving the use of para-toluenesulphonic acid salt as an intermediate. The synthesis process can be summarized as follows:
The molecular structure of efinaconazole can be represented by its chemical formula . It features a triazole ring that is crucial for its antifungal activity. The compound's stereochemistry includes a tetrasubstituted stereogenic center, which is significant for its biological efficacy. Structural analyses via X-ray diffraction have confirmed the crystalline forms obtained during synthesis, providing insights into its solid-state properties .
Efinaconazole participates in various chemical reactions during its synthesis:
Efinaconazole exerts its antifungal effects primarily through the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthetic pathway. By blocking this enzyme, efinaconazole disrupts ergosterol production, leading to compromised fungal cell membrane integrity and ultimately cell death.
Efinaconazole exhibits several important physical and chemical properties:
These properties contribute to its formulation as a topical solution for nail application.
Efinaconazole is primarily used in dermatology for treating onychomycosis. Its topical formulation allows for localized treatment with minimal systemic absorption, reducing potential side effects associated with oral antifungal therapies.
Asymmetric aldol reactions serve as pivotal steps for constructing the stereochemically complex backbone of efinaconazole. These reactions enable the precise formation of carbon-carbon bonds while controlling the configuration of chiral centers essential for antifungal activity. Key methodologies include:
Table 1: Asymmetric Aldol Approaches for Efinaconazole Precursors
Reaction Type | Catalyst System | Key Product | Yield/ee | Application Relevance |
---|---|---|---|---|
Nitroaldol reaction | Amide-based chiral ligand/inorganic salts | α-Nitro tertiary alcohols | >90% de, >95% ee | AZD7594 intermediate |
α-Keto ester/nitroalkene coupling | Rare-earth/alkali metal bimetallic | Functionalized α-nitro tertiary alcohols | 85-92% yield | Efinaconazole/albaconazole synthesis |
α-Azido amide/trifluoromethyl ketone | Cu(II) complex | CF₃-substituted propargylic alcohols | 78-85% yield | Chiral building blocks |
The 4-methylenepiperidine moiety of efinaconazole is incorporated via regioselective epoxide ring-opening, a critical step ensuring proper spatial orientation of the pharmacophore. Key synthetic routes include:
The antifungal activity of efinaconazole depends critically on the (2R,3R)-configuration, which mimics the 13β-methyl group of lanosterol for optimal binding to fungal CYP51. Synthetic strategies ensure stereochemical fidelity:
Scaling the synthesis of epoxide intermediate 60 (common to efinaconazole and ravuconazole) presents distinct engineering challenges:
Table 2: Industrial Optimization Parameters for Epoxide Intermediate 60
Process Parameter | Laboratory Scale | Kilogram Scale | Optimization Strategy | Impact |
---|---|---|---|---|
Reaction Time (aldol step) | 48 hours | 12 hours | Continuous flow system | 75% reduction |
Diastereomeric Ratio | 85:15 | 92:8 | 2-Me-THF solvent | 8% improvement |
Overall Yield (4 steps) | 35% | 51% | Telescoped synthesis | 45% yield increase |
Temperature Control | ±5°C | ±0.5°C | Microreactor technology | Enhanced stereoselectivity |
Achieving >99% ee for efinaconazole API demands advanced purification technologies:
Table 3: Purification Techniques for Enantiomeric Excess Control
Technique | Throughput | Enantiomeric Excess (ee) | Recovery Yield | Cost Efficiency |
---|---|---|---|---|
SMB Chromatography | 50 kg/day | 99.5% | 98% | Moderate (high solvent cost) |
Diastereomeric Salt Crystallization | 30 kg/batch | 99.9% | 85% | High (low solvent consumption) |
Hybrid SMB/Crystallization | 75 kg/day | 99.7% | 92% | Optimal |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7